molecular formula C7H14Cl2N4O B2387872 2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride CAS No. 2580241-76-3

2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2387872
CAS No.: 2580241-76-3
M. Wt: 241.12
InChI Key: XBJKFYZPGPBPSR-UHFFFAOYSA-N
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Description

2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4O and its molecular weight is 241.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities Novel triazole derivatives, including structures related to "2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride", have been synthesized and evaluated for their antimicrobial activities. Compounds in this category have shown good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.

Antibacterial and Antifungal Activity Another study focused on the synthesis of pyrazoline and pyrazole derivatives related to the chemical structure . These compounds were assessed for their antibacterial and antifungal activities, demonstrating significant efficacy against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, which suggests their utility in developing new antimicrobial therapies Hassan, 2013.

Heterocyclic System Synthesis Research into the synthesis of heterocyclic systems using amino acids has led to the development of γ-(5-(1,2,4-triazinylidene)) substituted derivatives of α-amino-2-butenoic acid. These findings contribute to the broader understanding of heterocyclic chemistry and the potential for creating novel compounds with various applications Stanovnik et al., 1995.

Potential Diuretic Agents The study of benzoxazine-fused triazoles has revealed their structural properties and potential as diuretic agents. The crystal structures of these compounds offer insights into their chemical behavior and potential therapeutic applications Ravikumar et al., 2012.

Properties

IUPAC Name

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-2-1-6-9-10-7-5-12-4-3-11(6)7;;/h1-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJKFYZPGPBPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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